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2,3,4,5-Tetrafluorobenzoyl chloride - 94695-48-4

2,3,4,5-Tetrafluorobenzoyl chloride

Catalog Number: EVT-462174
CAS Number: 94695-48-4
Molecular Formula: C7HClF4O
Molecular Weight: 212.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrafluorobenzoyl chloride is an organic compound primarily used as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). [, , , , ] This compound belongs to the class of acyl halides, characterized by the presence of a reactive -COCl group. Its role in scientific research stems from its ability to react with specific functional groups in target molecules, enhancing their detectability and facilitating quantitative analysis. [, ]

Overview

2,3,4,5-Tetrafluorobenzoyl chloride is an important chemical compound in the field of organic synthesis, particularly known for its utility in the preparation of various fluorinated organic compounds. This compound is classified as an acyl chloride, which is a type of carboxylic acid derivative where the hydroxyl group is replaced by a chlorine atom. The presence of multiple fluorine atoms enhances its reactivity and functional properties, making it valuable in both industrial and research applications.

Source and Classification

2,3,4,5-Tetrafluorobenzoyl chloride can be synthesized from 2,3,4,5-tetrafluorobenzoic acid through acylation reactions. The primary source for the synthesis of 2,3,4,5-tetrafluorobenzoic acid itself is 3,4,5,6-tetrafluorophthalic acid or its derivatives. The classification of this compound falls under halogenated organic compounds due to the presence of fluorine and chlorine atoms.

Synthesis Analysis

Methods

The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride can be achieved through several methods:

  1. Decarboxylation and Acyl Chlorination: One common method involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid followed by an acyl chlorination reaction. This process typically utilizes a solvent such as aromatic hydrocarbons and requires a catalytic amount of an organic tertiary amine at elevated temperatures (120-160 °C) to facilitate the reaction .
  2. Condensation Reaction: Another method involves a condensation reaction between 3,4,5,6-tetrafluorophthalic anhydride and methylamine followed by fluorination and hydrolysis steps. This approach allows for a reduction in raw material costs by using more economical reagents .
  3. Chlorination with Triphosgene: A more recent development utilizes triphosgene as a chlorinating agent in the presence of dimethylformamide as a catalyst. This method has shown high yields (up to 95%) under optimized conditions .

Technical Details

  • Reaction Conditions: The reactions generally require strict control over temperature and pressure to optimize yield and purity.
  • Catalysts: Organic amines or DMF are commonly used catalysts that enhance the efficiency of the chlorination process.
Molecular Structure Analysis

Structure

The molecular structure of 2,3,4,5-tetrafluorobenzoyl chloride can be depicted as follows:

  • Chemical Formula: C7_7H2_2ClF4_4O
  • Molecular Weight: Approximately 210.54 g/mol.

The structure consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5 along with a carbonyl group (C=O) linked to a chlorine atom (Cl).

Data

  • Melting Point: Not specifically listed in available literature but expected to be low due to the presence of halogens.
  • Boiling Point: Specific boiling point data is also limited but can be inferred based on similar compounds.
Chemical Reactions Analysis

Reactions

  1. Synthesis from Tetrafluorobenzoic Acid:
    2 3 4 5 Tetrafluorobenzoic Acid+Thionyl Chloride2 3 4 5 Tetrafluorobenzoyl Chloride+SO2+HCl\text{2 3 4 5 Tetrafluorobenzoic Acid}+\text{Thionyl Chloride}\rightarrow \text{2 3 4 5 Tetrafluorobenzoyl Chloride}+\text{SO}_2+\text{HCl}
  2. Reactivity with Nucleophiles: As an acyl chloride, it readily reacts with nucleophiles such as alcohols and amines to form esters and amides respectively.

Technical Details

The reactions involving 2,3,4,5-tetrafluorobenzoyl chloride are characterized by high reactivity due to the electron-withdrawing nature of the fluorine atoms which stabilize the carbonyl group.

Mechanism of Action

The mechanism for the acylation reaction typically involves:

  1. Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of the acyl chloride.
  2. Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
  3. Elimination: The intermediate collapses to release chloride ion and form the corresponding ester or amide.

This mechanism is crucial for understanding how 2,3,4,5-tetrafluorobenzoyl chloride can be utilized in various synthetic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Odor: Characteristic pungent odor typical of acyl chlorides.

Chemical Properties

  • Reactivity: Highly reactive towards water and alcohols; must be handled under anhydrous conditions.
  • Stability: Stable under dry conditions but hydrolyzes rapidly in moist environments.
Applications

2,3,4,5-Tetrafluorobenzoyl chloride is widely used in scientific research and industrial applications:

  • Synthesis of Fluorinated Compounds: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals that require fluorinated moieties for enhanced biological activity.
  • Material Science: Utilized in developing new materials with specific properties due to its unique chemical characteristics.
  • Chemical Research: Employed in laboratories for synthesizing complex organic molecules where fluorination is required.
Synthetic Methodologies of 2,3,4,5-Tetrafluorobenzoyl Chloride

Anhydride-Based Condensation-Fluorination Pathways

The industrial synthesis of 2,3,4,5-tetrafluorobenzoyl chloride commonly originates from 3,4,5,6-tetrafluorophthalic anhydride through a multi-stage sequence involving condensation, fluorination, hydrolysis, decarboxylation, and chlorination. A significant advancement in this pathway involves replacing expensive aniline with aqueous methylamine solution as the condensation partner, substantially reducing raw material costs while maintaining high reaction efficiency. This modification achieves a yield increase exceeding 5% compared to traditional methods by eliminating intermediate separation steps [1].

In the optimized protocol, the condensation reaction between 3,4,5,6-tetrafluorophthalic anhydride and methylamine occurs in toluene/aprotic polar solvent mixtures (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or sulfolane) under reflux conditions (100–150°C) for 5–15 hours. Crucially, the fluorination solvent is introduced during this initial stage, enabling direct progression to fluorination after toluene removal. Subsequent fluorination employs potassium fluoride (4.5–6.5 equivalents) at elevated temperatures (150–200°C) for 10–20 hours. This integrated approach allows distillation of the fluorinated product N-methyl-3,4,5,6-tetrafluorophthalimide alongside the high-boiling solvent, bypassing solid-liquid separation and minimizing yield losses [1].

Table 1: Catalysts in Decarboxylation-Chlorination Cascades

Catalyst TypeSpecific CompoundMolar Ratio (Catalyst:Substrate)Reaction Efficiency
Aliphatic Tertiary AmineTri-n-butylamine0.01:1 – 0.1:1High (95% recovery)
Cyclic Tertiary AmineN-Methylmorpholine0.005:1 – 0.2:1Moderate
Aromatic BaseDiisopropylethylamine0.01:1 – 0.1:1High

Post-fluorination, hydrolysis occurs in 25–75% aqueous sulfuric acid at 100–150°C, yielding tetrafluorobenzoic acid precursors. This integrated solvent management strategy facilitates by-product (potassium chloride) recovery and enables solvent recycling after aqueous workup, enhancing both economic and environmental sustainability [1] [2].

Triphosgene-Mediated Chlorination of Tetrafluorobenzoic Acid

Triphosgene (bis(trichloromethyl) carbonate) serves as a highly efficient chlorination reagent for converting 2,3,4,5-tetrafluorobenzoic acid to the corresponding acyl chloride, offering significant practical advantages over traditional thionyl chloride. Research demonstrates that triphosgene functions as a crystalline, stable equivalent of phosgene gas, enabling safer handling while maintaining exceptional reactivity. Under optimized conditions employing 1,2-dichloroethane as solvent and catalytic N,N-dimethylformamide (DMF) (5 mol% relative to acid), this method achieves remarkable yields up to 95% at 80°C within 4 hours [3].

The reaction mechanism involves initial formation of a Vilsmeier-Haack-type complex between DMF and triphosgene, which activates the carboxylic acid toward nucleophilic substitution. Critical parameters include a triphosgene:acid molar ratio of 0.37:1.00, precisely balancing reagent economy with complete conversion. This ratio corresponds to 1.11 equivalents of phosgene equivalents, minimizing excess reagent while ensuring high conversion rates (>99.5%). The table below summarizes key optimization parameters:

Table 2: Triphosgene Chlorination Optimization Parameters

ParameterOptimal ValueEffect on Yield
Catalyst (DMF) Loading5 mol%Maximizes reaction rate & yield
n(Triphosgene):n(Acid)0.37:1.00Complete conversion, minimal waste
Solvent1,2-DichloroethaneExcellent solubility, boiling point
Temperature80°C (353 K)Optimal kinetic balance
Reaction Time4 hours>99.5% conversion

Post-reaction workup involves fractional distillation under vacuum (boiling point: 65–66°C at 10 mmHg) to isolate high-purity product (≥97% GC). This methodology provides a compelling alternative for pharmaceutical-grade synthesis where high purity and minimal inorganic byproducts are paramount [3] [7].

Decarboxylation-Chlorination Cascades from Polyfluorinated Phthalic Acid Derivatives

Efficient transformation of 3,4,5,6-tetrafluorophthalic acid into the target acyl chloride leverages sequential decarboxylation and chlorination, minimizing intermediate isolation. Industrial implementations utilize aromatic hydrocarbon solvents (toluene, xylene, or chlorobenzene) with catalytic organic tertiary amines (tri-n-butylamine, diisopropylethylamine, or N-methylmorpholine) at 120–160°C. This catalytic system drives decarboxylation within 10–30 hours, monitored until residual phthalic acid content falls below 1% [2] [5].

A breakthrough approach involves direct one-pot decarboxylation-chlorination: After cooling the decarboxylation mixture to 20–30°C, filtration removes minor solids, and the filtrate (containing solvent and catalyst) is recycled for subsequent batches. The isolated 2,3,4,5-tetrafluorobenzoic acid undergoes immediate chlorination by adding sulfur oxychloride and organic amide catalysts (e.g., N-formylpiperidine or Merrifield resin-supported formamides) without prior drying. This cascade eliminates traditional workup steps (alkalinization, acidification, extraction, and drying), reducing processing time by over 15 hours and increasing overall yield by ≥5% [2].

Hydrolysis of intermediates warrants specific optimization: Concentrated dimethyl sulfoxide (DMSO)/triethylamine mixtures facilitate efficient hydrolysis of imide intermediates at 115–120°C within 35–40 minutes. Subsequent addition of water, n-butyl ether, and toluene, followed by controlled acidification with 99% sulfuric acid, achieves 94% isolated yield of high-purity tetrafluorobenzoic acid [5].

Solvent Selection and Reaction Medium Optimization in Industrial Synthesis

Solvent systems critically govern reaction kinetics, selectivity, and purification efficiency across 2,3,4,5-tetrafluorobenzoyl chloride synthetic routes:

  • Fluorination Reactions: High-boiling aprotic polar solvents (sulfolane, DMF, DMSO) solubilize potassium fluoride salts and facilitate temperatures exceeding 150°C. Sulfolane demonstrates particular advantages: Its high dielectric constant (ε≈43) promotes ionic reaction mechanisms, while low water solubility simplifies recovery via steam distillation and phase separation. Process intensification involves adding this solvent during initial condensation, enabling direct fluorination without intermediate isolation [1] [2].

  • Decarboxylation: Aromatic hydrocarbons (toluene, xylene) provide optimal balance between boiling point compatibility (enabling 120–160°C reactions) and catalyst stability. Xylene’s higher boiling point (138–144°C) accelerates decarboxylation kinetics compared to toluene (110°C). Solvent recovery exceeds 95% through post-reaction filtration and recycling of the catalyst-containing filtrate, drastically reducing waste generation [2].

  • Chlorination: 1,2-Dichloroethane (DCE) emerges as the preferred medium for triphosgene-mediated reactions due to its excellent solvation of both triphosgene and carboxylic acid substrates, coupled with a boiling point (83°C) suitable for reflux conditions. For conventional thionyl chloride routes, solvent-free conditions or halogenated solvents (chlorobenzene) are employed to facilitate byproduct (SO₂, HCl) removal [3] [7].

Table 3: Solvent Functions in Key Synthetic Steps

Reaction StageRecommended SolventsKey PropertiesIndustrial Advantage
Condensation/FluorinationSulfolane/DMFHigh polarity, thermal stabilityEliminates intermediate isolation
DecarboxylationXylene/ChlorobenzeneHigh bp, catalyst compatibilityFacilitates catalyst recycling
Triphosgene Chlorination1,2-DichloroethaneGood solvation, moderate bpOptimizes kinetics & distillation
Hydrolysis Workupn-Butyl ether/TolueneImmiscibility with aqueous acidsEfficient product extraction

Properties

CAS Number

94695-48-4

Product Name

2,3,4,5-Tetrafluorobenzoyl chloride

IUPAC Name

2,3,4,5-tetrafluorobenzoyl chloride

Molecular Formula

C7HClF4O

Molecular Weight

212.53 g/mol

InChI

InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H

InChI Key

XWCKIXLTBNGIHV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl

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